

Commercial Availability and Applications of Methyl hept-2-ynoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl hept-2-ynoate

Cat. No.: B096303

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Methyl hept-2-ynoate (CAS No. 18937-78-5) is a readily available specialty chemical utilized across various sectors, most notably in the flavor and fragrance industry, and as a versatile building block in organic synthesis for pharmaceutical and agrochemical research.^{[1][2]} This application note provides an overview of its commercial suppliers, summarizes its key applications, and presents a detailed, representative protocol for its use in the synthesis of a highly substituted pyridine, a common scaffold in drug discovery.

Commercial Suppliers

Methyl hept-2-ynoate can be sourced from a range of chemical suppliers globally. These suppliers offer the compound in various quantities, from laboratory-scale amounts to bulk quantities for industrial applications. A summary of representative suppliers is provided in Table 1. Researchers are advised to request certificates of analysis to ensure the purity and quality of the compound meet their specific experimental needs.

Table 1: Commercial Suppliers of Methyl hept-2-ynoate

Supplier	Typical Purity
Sigma-Aldrich	≥98%
LookChem	Varies by supplier
ChemicalBook	Varies by supplier
CymitQuimica	Varies by supplier
Molport	≥95%

Applications in Research and Development

Methyl hept-2-ynoate serves as a valuable intermediate in the synthesis of more complex molecules due to the reactivity of its alkyne and ester functional groups.^{[1][3]} Its primary applications include:

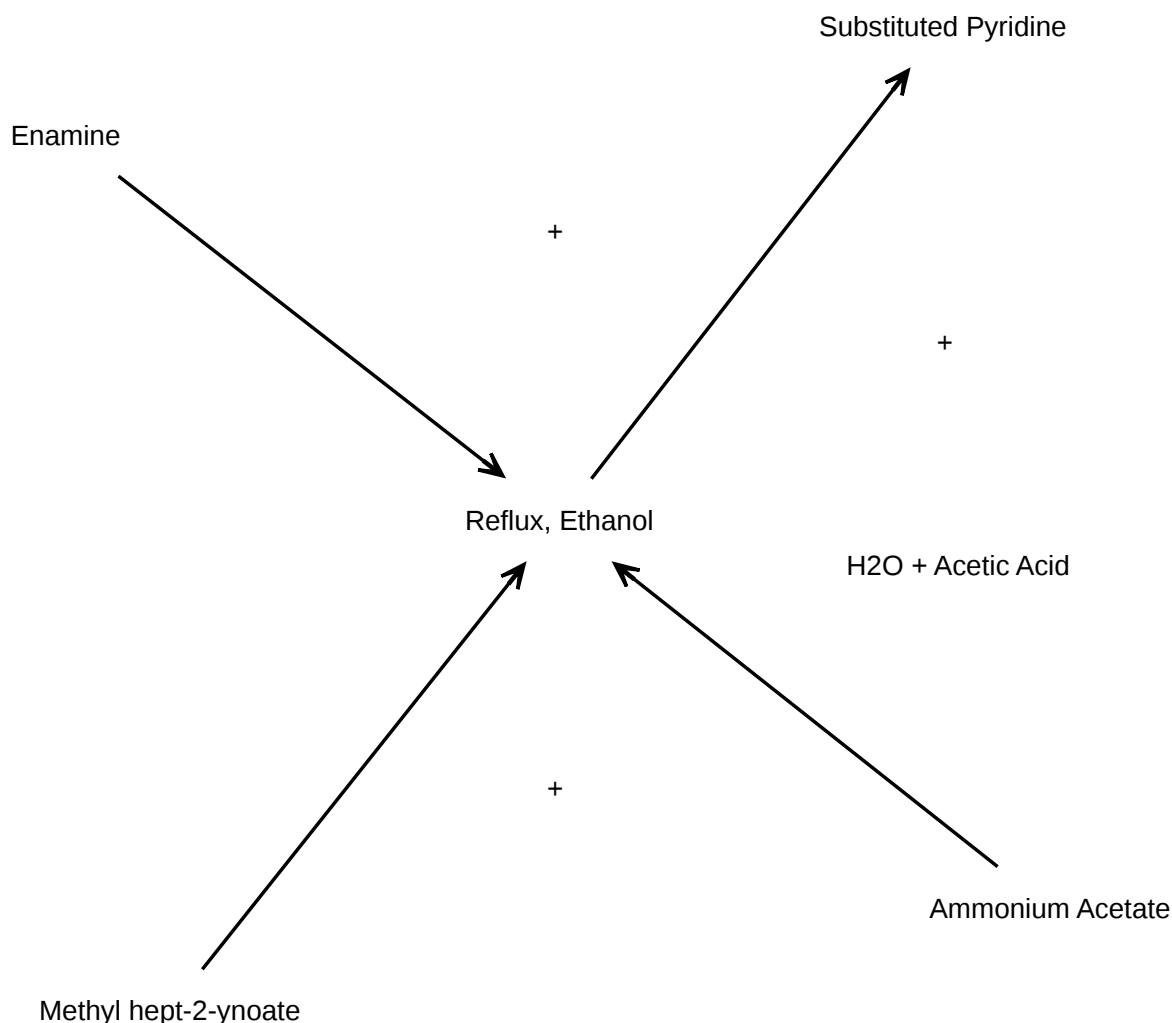
- **Flavor and Fragrance Industry:** It is used as a flavoring agent, contributing a characteristic fruity odor to various products.^[1]
- **Organic Synthesis:** As a building block, it participates in a variety of chemical transformations to create diverse organic compounds.^[1]
- **Pharmaceutical and Medicinal Chemistry:** The alkynoate moiety is a precursor for the synthesis of heterocyclic compounds, such as pyridines and triazoles, which are prevalent in many biologically active molecules and approved drugs. While specific examples for **Methyl hept-2-ynoate** are not extensively documented in publicly available literature, its structural motifs are relevant for creating novel compounds for drug discovery programs.

Application Protocol: Synthesis of a Highly Substituted Pyridine

This section details a representative experimental protocol for the synthesis of a polysubstituted pyridine via a one-pot, multi-component reaction involving **Methyl hept-2-**

ynoate. This reaction is a modified Bohlmann-Rahtz pyridine synthesis, which is a robust method for preparing pyridines from enones and enamines.

Reaction Scheme



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Caption: General reaction scheme for the synthesis of a substituted pyridine.

Experimental Protocol

Objective: To synthesize Ethyl 4-butyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate from **Methyl hept-2-ynoate**, ethyl acetoacetate, and ammonium acetate.

Materials:

- **Methyl hept-2-ynoate** ($\geq 98\%$)
- Ethyl acetoacetate ($\geq 99\%$)
- Ammonium acetate ($\geq 98\%$)
- Ethanol, absolute ($\geq 99.8\%$)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **Methyl hept-2-ynoate** (1.40 g, 10.0 mmol), ethyl acetoacetate (1.30

g, 10.0 mmol), and ammonium acetate (1.54 g, 20.0 mmol).

- **Reaction:** Add 50 mL of absolute ethanol to the flask. Heat the mixture to reflux with vigorous stirring.
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 12-18 hours.
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., from 10% to 40% ethyl acetate) to yield the pure substituted pyridine.

Quantitative Data

The following table summarizes the hypothetical quantitative data for the synthesis of Ethyl 4-butyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

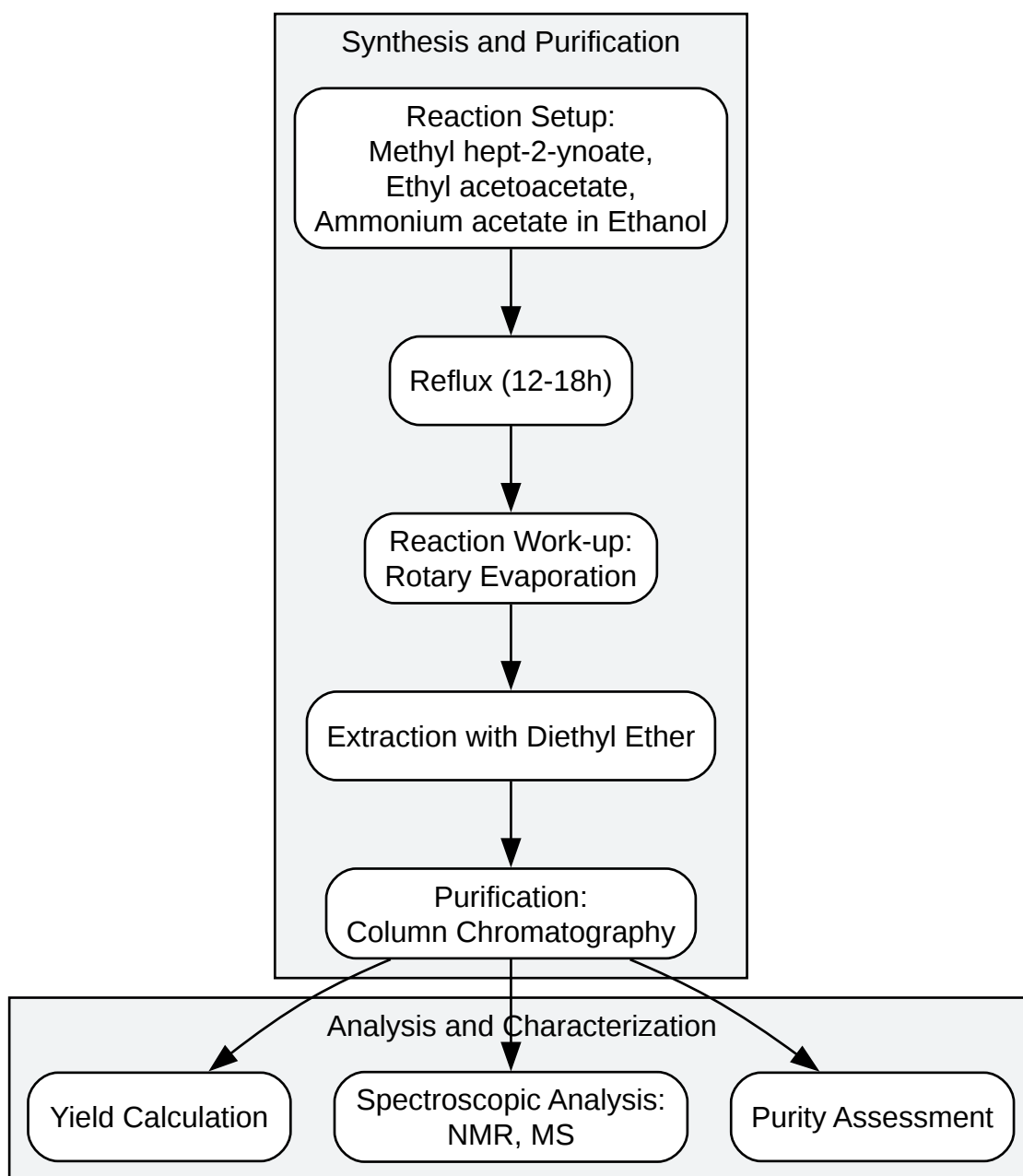
Table 2: Quantitative Data for Pyridine Synthesis

Parameter	Value
Yield of Pure Product	1.90 g (80%)
Molecular Formula	C ₁₃ H ₁₉ NO ₃
Molecular Weight	237.29 g/mol
Appearance	White to off-white solid
Melting Point	155-157 °C
¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	12.1 (s, 1H, NH), 6.1 (s, 1H, CH), 4.3 (q, 2H, OCH ₂), 2.6 (t, 2H, CH ₂), 2.3 (s, 3H, CH ₃), 1.6 (m, 2H, CH ₂), 1.4 (t, 3H, CH ₃), 0.9 (t, 3H, CH ₃)
¹³ C NMR (101 MHz, CDCl ₃) δ (ppm)	168.2, 164.1, 159.3, 150.2, 105.4, 98.6, 60.9, 32.4, 29.8, 22.5, 19.7, 14.3, 13.9
Mass Spectrometry (ESI+) m/z	238.14 [M+H] ⁺

Logical Workflow and Potential Application in Drug Discovery

The synthesized pyridine derivative, as a heterocyclic scaffold, could be a starting point for a drug discovery program. For instance, certain substituted pyridines are known to be inhibitors of protein kinases, which are crucial targets in oncology.

Experimental Workflow



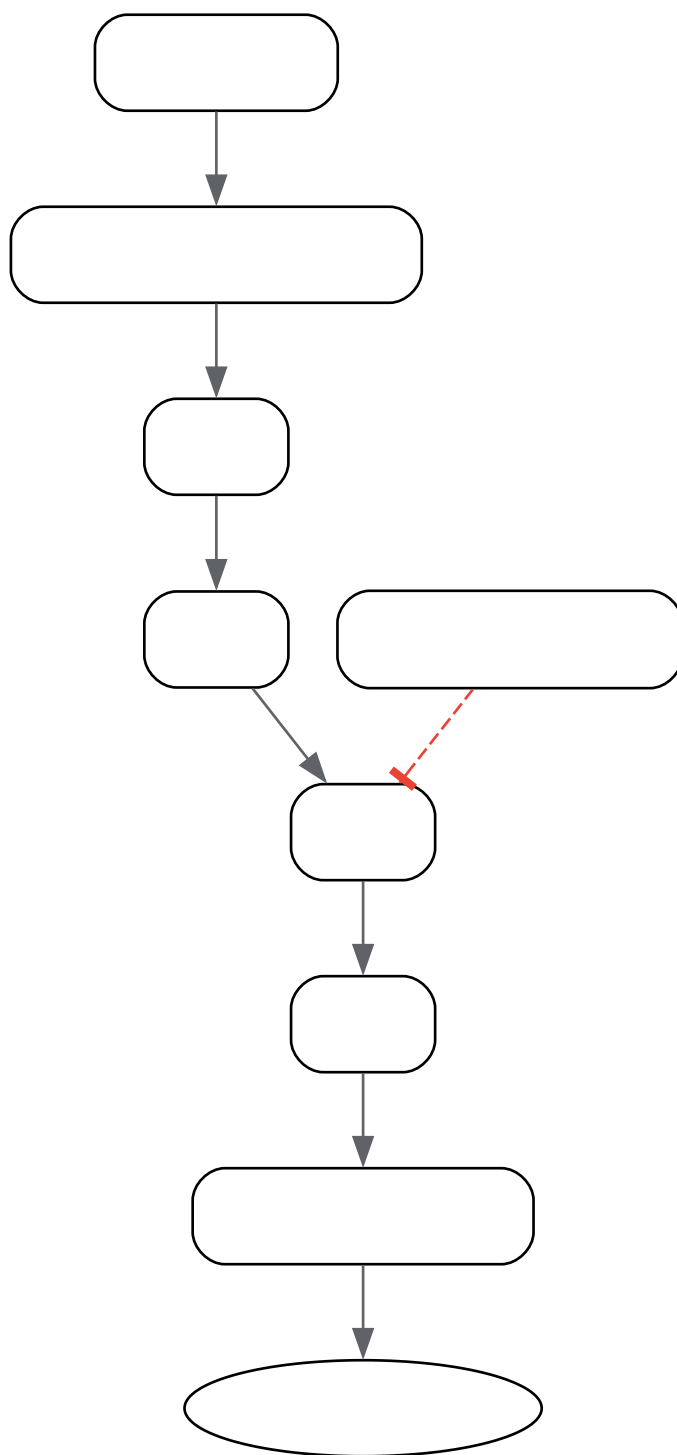
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Caption: Experimental workflow for the synthesis and characterization of the pyridine derivative.

Hypothetical Signaling Pathway in Drug Discovery

Assuming the synthesized pyridine is investigated as a potential kinase inhibitor, a simplified signaling pathway it might target is the MAPK/ERK pathway, which is often dysregulated in

cancer.



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Caption: Hypothetical targeting of the MAPK/ERK signaling pathway by the synthesized pyridine derivative.

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